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(mixture E/Z)

Cat. No.: B12108100
M. Wt: 223.23 g/mol
InChI Key: XTQFPQZZZXNBRC-HNQUOIGGSA-N
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Description

Foundations of Geometric Stereoisomerism: Historical Perspectives and IUPAC Nomenclature

The understanding of geometric isomerism traces back to the early 20th century, with early observations and descriptions often relying on the "cis" and "trans" designations. These terms, derived from Latin for "this side of" and "the other side of," respectively, were initially applied to simple alkenes like but-2-ene, where substituents could be clearly identified as being on the same or opposite sides of the double bond wikipedia.orgchemistrytalk.org. However, as chemists encountered molecules with multiple different substituents on a double bond, or within ring systems, the cis-trans system became ambiguous and insufficient wikipedia.orglibretexts.orgegyankosh.ac.in.

The International Union of Pure and Applied Chemistry (IUPAC) recognized the limitations of the cis-trans system and established a more comprehensive approach. While "geometric isomerism" is now considered an obsolete synonym for "cis-trans isomerism" by IUPAC, the underlying principle of differing spatial arrangements due to restricted rotation remains central. The IUPAC nomenclature for geometric isomers primarily relies on the E/Z system, which is applicable to a broader range of compounds, including those with more complex substitution patterns wikipedia.orgegyankosh.ac.inqmul.ac.uk. The foundational principle is that configuration is determined by the relative positions of substituents around a double bond or a ring, where rotation is hindered chemistrytalk.orgegyankosh.ac.in.

The E/Z Stereodescriptor System: Principles and Application to Olefinic and Iminic Systems

The E/Z stereodescriptor system, developed by Cahn, Ingold-Prelog (CIP), provides an unambiguous method for assigning configurations to geometric isomers, particularly for alkenes and imines wikipedia.orglibretexts.orgkhanacademy.orglibretexts.orgslideshare.net. This system is based on assigning priorities to the substituents attached to each atom involved in the restricted rotation (typically the carbons of a double bond) using a set of "sequence rules" libretexts.orgkhanacademy.orglibretexts.org.

The CIP rules prioritize atoms based on their atomic number: higher atomic number means higher priority libretexts.orgkhanacademy.org. If the first atoms attached to the double bond are the same, the atoms attached to those atoms are then compared, and so on, moving outward until a point of difference is found libretexts.orgkhanacademy.orglibretexts.org. For a double bond, the two groups with higher priority on one carbon are compared to the two groups with higher priority on the other carbon.

Z (Zusammen): If the two higher-priority substituents are on the same side of the double bond, the configuration is designated as Z (from the German word "zusammen," meaning "together") wikipedia.orglibretexts.orgkhanacademy.orglibretexts.orgslideshare.net.

E (Entgegen): If the two higher-priority substituents are on opposite sides of the double bond, the configuration is designated as E (from the German word "entgegen," meaning "opposite") wikipedia.orglibretexts.orgkhanacademy.orglibretexts.orgslideshare.net.

This system is applicable not only to olefinic (carbon-carbon double bond) systems but also to iminic (carbon-nitrogen double bond) systems, as well as certain ring structures and compounds with fractional bond orders egyankosh.ac.inqmul.ac.uk. The E/Z system is particularly advantageous over cis-trans nomenclature when alkenes have more than two different substituents, as it avoids ambiguity wikipedia.orglibretexts.org.

Example of E/Z Assignment:

Consider but-2-ene.

cis-but-2-ene: The two methyl groups are on the same side. Applying CIP rules, methyl (CH₃) has higher priority than hydrogen (H) on each carbon. Since the two CH₃ groups are on the same side, it is the Z-isomer egyankosh.ac.in.

trans-but-2-ene: The two methyl groups are on opposite sides. Since the two CH₃ groups are on opposite sides, it is the E-isomer egyankosh.ac.in.

CompoundStructure RepresentationPriority Groups on C1Priority Groups on C2E/Z Designation
cis-but-2-eneCH₃-CH=CH-CH₃CH₃ > HCH₃ > HZ
trans-but-2-eneCH₃-CH=CH-CH₃CH₃ > HCH₃ > HE

Prevalence and Implications of E/Z Isomeric Mixtures in Synthetic and Natural Systems

E/Z isomerism is a widespread phenomenon encountered in both synthetic chemical processes and naturally occurring molecules. The presence of E/Z isomers in a mixture can significantly influence a compound's physical properties, chemical reactivity, and biological activity.

In synthetic chemistry , controlling the E/Z ratio during synthesis is often a critical objective. Many reactions, such as Wittig reactions or specific catalytic hydrogenations, can be designed to favor one isomer over the other, leading to stereoselective synthesis slideshare.netacs.org. However, in other cases, synthetic routes may yield mixtures of E and Z isomers, requiring subsequent separation or characterization of the mixture itself. For instance, the isomerization of herbicides like alloxydim (B13751712) can occur in the field, potentially reducing efficacy and increasing environmental xenobiotics, with the Z-isomer often showing reduced phytotoxicity us.es.

In natural systems , E/Z isomerism is fundamental to the structure and function of numerous biomolecules. Fatty acids, for example, exist as saturated (no double bonds) or unsaturated (containing one or more double bonds) forms, with the latter often featuring E or Z configurations. The cis (Z) configuration is common in naturally occurring unsaturated fatty acids like oleic acid, contributing to their fluidity. Conversely, trans (E) fatty acids, often produced industrially or through bacterial metabolism, have different physical properties and metabolic fates wikipedia.org. Other examples include retinoids (like Vitamin A), where the all-trans form is common, but cis isomers also exist and have distinct biological roles wikipedia.org. The visual cycle in biology is initiated by the light-induced cis-to-trans isomerization of retinal acs.org.

The implications of isomeric mixtures are profound:

Physical Properties: E and Z isomers often exhibit different melting points, boiling points, solubilities, and dipole moments due to their distinct three-dimensional structures wikipedia.org. For example, trans isomers are generally more symmetrical and have lower boiling points and higher melting points than their cis counterparts wikipedia.org.

Chemical Reactivity: The spatial arrangement of substituents can affect the accessibility of reactive sites, influencing reaction rates and pathways.

Biological Activity: In pharmaceuticals and natural products, the specific E or Z configuration can be critical for receptor binding and biological efficacy. For example, one isomer might be pharmacologically active while the other is inactive or even toxic researchgate.netacs.org.

Analyzing and quantifying these isomeric mixtures is crucial for quality control in pharmaceuticals, understanding reaction mechanisms, and elucidating the structure-activity relationships of biologically relevant molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and specialized methods like Molecular Rotational Resonance (MRR) spectroscopy are employed for isomer identification and quantification researchgate.net.

Interdisciplinary Relevance of E/Z Stereochemistry: A Research Overview

The study of E/Z stereochemistry extends far beyond fundamental organic chemistry, finding critical applications across numerous scientific disciplines. Its significance lies in the direct impact that the spatial arrangement of atoms has on molecular function and interactions.

Medicinal Chemistry and Pharmacology: The biological activity of many drugs is highly dependent on their stereochemistry researchgate.netacs.org. For instance, one E/Z isomer of a drug molecule might exhibit potent therapeutic effects, while its counterpart could be inactive or even cause adverse side effects. Understanding and controlling E/Z isomerism is therefore paramount in drug design, synthesis, and development. Examples include the development of pharmaceuticals where specific isomers are targeted for optimal efficacy and safety researchgate.netacs.org.

Materials Science: E/Z isomerism plays a role in the properties of advanced materials, such as liquid crystals, polymers, and photochromic materials. The ability to control the arrangement of molecules through stereochemistry can dictate the material's optical, electronic, and mechanical characteristics. For example, photo-isomerization of molecules can be exploited in optical switches or data storage acs.org.

Biochemistry and Molecular Biology: As mentioned, many biological processes involve molecules with specific E/Z configurations. The visual cycle, the function of fatty acids, and the structure of pigments all rely on the precise spatial arrangement dictated by E/Z isomerism wikipedia.orgacs.org. Understanding these processes requires a deep appreciation for stereochemical principles.

Agrochemicals: Similar to pharmaceuticals, the efficacy and environmental impact of herbicides and pesticides can be isomer-dependent us.es. Controlling the E/Z ratio in agrochemical formulations is important for maximizing effectiveness and minimizing unintended consequences.

Analytical Chemistry: The precise identification and quantification of E/Z isomers in complex mixtures are essential for quality control, research, and regulatory compliance. Advanced spectroscopic techniques are continuously being developed and refined to meet these analytical challenges researchgate.net.

The interdisciplinary relevance of E/Z stereochemistry underscores its importance as a core concept in modern scientific research, driving innovation in fields ranging from drug discovery to the development of novel materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O3 B12108100 (mixture E/Z)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

4-hydroxy-1-[[(E)-3-imidazol-1-yl-3-oxoprop-1-enyl]amino]butan-2-one

InChI

InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2/b3-1+

InChI Key

XTQFPQZZZXNBRC-HNQUOIGGSA-N

Isomeric SMILES

C1=CN(C=N1)C(=O)/C=C/NCC(=O)CCO

Canonical SMILES

C1=CN(C=N1)C(=O)C=CNCC(=O)CCO

Origin of Product

United States

Mechanistic Elucidation of E/z Interconversion Pathways in Diverse Chemical Environments

Thermal Isomerization Mechanisms: Rotational, Inversion, and Concerted Pathways

Thermal isomerization typically involves overcoming an energy barrier to rotation around the double bond. For C=C bonds, this usually requires significant energy input due to the pi (π) bond's strength studymind.co.uk. The primary mechanisms considered for thermal E/Z isomerization include:

Rotational Pathway: This involves direct rotation around the double bond. The energy barrier for this process is related to the strength of the π-bond, which must be partially broken or significantly distorted to allow rotation. For azobenzenes, rotation around the N=N bond is a proposed mechanism, though often accompanied by other processes acs.orgresearchgate.netumons.ac.be.

Inversion Pathway: This mechanism involves the inversion of configuration at one of the atoms forming the double bond. For C=N bonds, this typically involves inversion at the nitrogen atom, often through a planar transition state where the CNX bond angle approaches 180° researchgate.netcas.czmdpi.comumons.ac.be. For azobenzenes, inversion is also a key proposed mechanism, either alone or in combination with rotation acs.orgresearchgate.netumons.ac.be.

Concerted Pathways: These involve a simultaneous rotation and inversion, or other coordinated movements, to achieve the isomeric change. For azobenzenes, "inversion-assisted rotation" and "concerted inversion" have been proposed as mixed mechanisms acs.orgresearchgate.netrsc.org.

The specific mechanism favored depends heavily on the molecular structure, including the nature of the atoms in the double bond and the substituents. For instance, C=N bonds in imines and nitrones can isomerize via inversion or rotation, with the barrier height significantly influenced by substituents on the nitrogen atom researchgate.netcas.czmdpi.comcsic.es. Thermal isomerization of chlorohydrazones, for example, can occur via an "umklapp mechanism" involving rotation of a moiety within the molecular plane, but this process exhibits high energy barriers (around 110 kJ/mol) mdpi.com.

Catalytic Isomerization Strategies and Associated Mechanistic Insights

Catalysis plays a significant role in facilitating E/Z isomerization, often by lowering activation energies or providing specific reaction pathways.

Transition Metal-Catalyzed E/Z Isomerization: Mechanistic Studies and Catalyst Design Principles

Transition metals are widely employed catalysts for alkene isomerization, including E/Z interconversion. These catalysts often operate via mechanisms involving metal-hydride intermediates, π-allyl complexes, or nucleometallation pathways nih.govthieme-connect.comresearchgate.netresearchgate.netacs.orgosti.govresearchgate.netchemrxiv.org.

Common mechanistic pathways include:

Metal-Hydride (M-H) Insertion/β-Hydride Elimination: This is a prevalent mechanism where the alkene inserts into a metal-hydride bond, forming a metal-alkyl intermediate. Subsequent β-hydride elimination from this intermediate, often at a different carbon atom or with a different stereochemical outcome, regenerates the metal hydride and yields the isomerized product thieme-connect.comresearchgate.netacs.orgresearchgate.netchemrxiv.org. For example, manganese catalysts can promote terminal alkenes to internal E-alkenes via this pathway, favoring the E-isomer kinetically and thermodynamically acs.org.

π-Allyl Mechanism: In this pathway, the alkene coordinates to the metal center, forming a π-allyl complex. Rearrangement within this complex, often involving hydrogen migration, leads to the isomerized product nih.govresearchgate.net. For instance, iridium catalysts with CCC-pincer ligands can isomerize alkenes via iridium allyl hydride intermediates, with the specific pathway (intramolecular vs. intermolecular hydrogen transfer) influenced by ligand steric effects researchgate.net.

Nucleometallation/β-Elimination: This mechanism, supported by DFT calculations and deuterium (B1214612) labeling, involves nucleopalladation followed by β-elimination nih.govchemrxiv.org. Palladium(II) catalysts are known to promote E/Z isomerization of alkenes through such pathways, especially when directed by specific functional groups nih.govchemrxiv.org.

Catalyst design principles focus on tuning the metal center and its ligands to control reactivity, selectivity, and stability. Factors like ligand steric bulk can significantly influence the reaction pathway, leading to different selectivities researchgate.net. The choice of metal, oxidation state, and ancillary ligands are critical for achieving desired E/Z ratios researchgate.netresearchgate.netacs.orgosti.govresearchgate.net. For example, nickel catalysts can mediate insertion/elimination mechanisms for terminal alkenes to internal E-alkenes researchgate.net.

Organocatalytic and Biocatalytic Approaches to E/Z Isomerization

Beyond transition metals, organocatalysts and biocatalysts also offer routes for E/Z isomerization.

Organocatalysis: Small organic molecules can catalyze isomerization. For instance, flavin-based organocatalysts, inspired by biological systems, can mediate the photoisomerization of polarized alkenes, often following photochemical pumping mechanisms nih.govresearchgate.net. Chiral catalysts can also induce enantioselective E/Z isomerization, as demonstrated with copper complexes mediating the isomerization of 2-styrylpyrrolidine derivatives chinesechemsoc.org.

Biocatalysis: While less extensively detailed in the provided search results for general E/Z isomerization, biological systems often employ enzymes that facilitate specific geometric transformations. The visual cycle, for example, involves the photoisomerization of 11-cis-retinal (B22103) to all-trans-retinal (B13868) catalyzed by a protein (opsin) nih.gov.

Influence of Molecular Structure and Reaction Conditions on E/Z Isomerization Kinetics and Thermodynamics

The rate (kinetics) and equilibrium position (thermodynamics) of E/Z isomerization are profoundly influenced by the inherent molecular structure of the substrate and the external reaction conditions.

Molecular Structure: The presence of specific functional groups, conjugation, and the nature of the double bond (e.g., C=C vs. C=N) all impact isomerization barriers and preferences. For example, electron-withdrawing groups on C=N bonds can increase isomerization barriers cas.czcsic.es. The rigidity or flexibility of the molecular framework also plays a role; strained systems might favor different isomerization pathways rsc.org.

Reaction Conditions: Temperature, solvent, pressure, and the presence of additives or catalysts can all alter the kinetics and thermodynamics. For example, higher temperatures generally accelerate thermal isomerization thieme-connect.com. Solvent polarity can influence the stability of transition states and intermediates, thereby affecting reaction rates csic.esnih.gov.

Steric and Electronic Factors in Stereocontrol

Stereocontrol in E/Z isomerization is often governed by a delicate interplay of steric and electronic factors.

Steric Factors: Steric hindrance between substituents can influence the relative stability of E and Z isomers and the transition states leading to them. Generally, larger groups prefer to be positioned further apart (trans, corresponding to the E configuration) to minimize steric repulsion studymind.co.ukarkat-usa.orgnih.govrsc.orgamazonaws.comox.ac.ukmasterorganicchemistry.com. However, in some cases, steric interactions can favor the Z configuration if it allows for other stabilizing interactions, such as intramolecular hydrogen bonding mdpi.comnih.govunimi.it. For example, in certain reactions, steric factors can dictate the stereochemical outcome by influencing conformational equilibria of intermediates nih.gov.

Electronic Factors: Electronic effects, such as conjugation, resonance, and inductive effects, also play a critical role. Extended π-conjugation can stabilize planar configurations and influence the energy barrier for rotation cas.czmdpi.comarkat-usa.orgunimi.it. Electron-donating or electron-withdrawing substituents can alter the electron density distribution within the double bond, affecting its susceptibility to attack or rotation cas.czmdpi.comamazonaws.com. In some instances, electronic factors can counteract steric preferences, leading to unexpected stereochemical outcomes arkat-usa.orgrsc.orgamazonaws.com. For example, electrostatic interactions between dipoles and hydrogen bonds can stabilize specific isomers mdpi.comnih.govunimi.it.

The precise balance of these factors determines the preferred isomerization pathway and the resulting stereochemical outcome. Computational studies, such as Density Functional Theory (DFT), are invaluable tools for dissecting these influences and predicting isomerization barriers and selectivities researchgate.netcas.czmdpi.comumons.ac.bersc.orgcsic.esmdpi.comrsc.orgthieme-connect.comresearchgate.netresearchgate.netacs.orgosti.govchemrxiv.orgnih.govrsc.orgamazonaws.comunimi.itchemrxiv.orgnih.gov.

Compound Names Mentioned:

(mixture E/Z) (general term)

Azobenzene (B91143)

Chlorohydrazones

Imines

Nitrones

Acylhydrazones

Phenylvinylacetylene (PVA)

11-cis-retinal

all-trans-retinal

1-octene (B94956)

vinylcyclohexane (B147605)

allylbenzene (B44316)

1-hexene (B165129)

2-hexene (B8810679)

1-butene (B85601)

Anethole

Allyl ethers

Diallyl ethers

Homoallyl ether

Sorbic acid derivatives

Hemithioindigo–hemistilbene (HTI)

Stilbene (B7821643)

Thioindigo

2-styrylpyrrolidine derivatives

C-methoxycarbonyl-N-aryl chlorohydrazones

Push–pull azobenzene derivatives

DMA-PHA

PHA

DASA

Azo

Z-ppAB

Solvent and Medium Effects on Isomerization Pathways

Polarity and Dielectric Effects: Solvent polarity, often quantified by parameters such as the ET(30) scale, can dictate the selectivity of E/Z isomerization. For instance, in certain photocatalytic reactions involving alkenes, highly polar solvents (ET(30) > 40) have been observed to promote high E-selectivity, whereas apolar solvents (ET(30) < 36.8) tend to favor the formation of Z-isomers. rsc.org The dielectric constant of the medium can also impact the stabilization of polar or charged transition states involved in the isomerization process. researchgate.net

Viscosity and Solvent Friction: In highly viscous environments, solvent friction can substantially retard the rate of isomerization. This phenomenon, deviating from standard transition state theory (TST), has been documented for various molecular systems. In such cases, the observed rate constants often exhibit an inverse relationship with a fractional power of the solvent viscosity. researchgate.net For example, increasing pressure within a nonpolar aprotic solvent, such as 2,4-dicyclohexyl-2-methylpentane, can elevate the viscosity and consequently slow down the Z/E isomerization of N-benzylideneanilines. researchgate.net Studies comparing different solvent types have indicated that the rate constants (kf) for such isomerizations can be larger in nonpolar aprotic solvents compared to polar aprotic or polar protic solvents when analyzed at comparable temperatures and viscosities. researchgate.net

Specific Solvent Interactions: Solvents can engage in specific interactions, such as hydrogen bonding, with the solute molecules. These interactions can alter the energy landscape of isomerization by stabilizing specific isomers or transition states. For example, in some acylhydrazone systems, the solvent environment can influence the stabilization of isomers through intramolecular hydrogen bonds. mdpi.com The choice of solvent can also dramatically affect the lifetimes of specific isomers. Dihydroquinolylazotetrazole dyes, for instance, exhibit significantly longer Z-isomer lifetimes in toluene (B28343) (on the order of minutes) compared to acetonitrile (B52724) (milliseconds), a difference attributed to variations in activation energy (Eact) and enthalpy of activation (ΔH‡). nih.gov

Examples of Solvent Influence:

Chlorohydrazones: These molecules typically possess high energy barriers (approximately 110 kJ/mol) for E/Z isomerization via the umklapp mechanism, making the process slow at ambient temperatures. unimi.itmdpi.com

Azobenzenes: Solvent effects are paramount in azobenzene isomerization. London dispersion (LD) forces can stabilize Z-azobenzenes, particularly in polar solvents like dimethyl sulfoxide (B87167) (DMSO), where hydrogen bonding plays a less dominant role. nih.gov In contrast, intramolecular hydrogen bonds are more influential in determining isomer stability in less polar solvents such as toluene or 1,4-dioxane. nih.gov

Dihydroquinolylazotetrazole Dyes: The kinetic and thermodynamic parameters governing Z-E isomerization are highly sensitive to both the position of substituents on the tetrazole ring and the polarity of the solvent. For dyes with substituents at position 1, lower activation energies and enthalpies of activation in acetonitrile lead to shorter Z-isomer lifetimes compared to toluene. Conversely, for dyes with substituents at position 2, the opposite trend is observed, with higher barriers in acetonitrile, yet comparable rate constants due to differences in entropy of activation. nih.gov

Table 1: Solvent and Medium Effects on E/Z Isomerization

Compound Class/ExampleSolvent/MediumParameter MeasuredValueNotesCitation
Isatin-3-(4-phenyl)semicarbazone (Ib)Not specified (theoretical)ΔG (Z vs E)~18.8 kJ/molZ isomer is more stable. researchgate.net
Isatin-3-(4-phenyl)semicarbazone (IIb)Not specified (theoretical)ΔG (Z vs E)~19.9 kJ/molZ isomer is more stable. researchgate.net
ChlorohydrazonesRoom temperatureIsomerization Barrier~110 kJ/molHigh barrier for the umklapp mechanism. unimi.itmdpi.com
Dihydroquinolylazotetrazole Dyes (Dyes 2)Acetonitrile (MeCN)Z-isomer lifetimeMillisecondsShorter lifetime compared to toluene. nih.gov
Dihydroquinolylazotetrazole Dyes (Dyes 2)TolueneZ-isomer lifetimeMinutesLonger lifetime compared to acetonitrile. nih.gov
N-BenzylideneanilinesNonpolar aprotic (e.g., 2,4-dicyclohexyl-2-methylpentane)Rate Constant (kf)Larger than in polar solventsRate influenced by viscosity; specific values not provided. researchgate.net
Photocatalytic E→Z Isomerization (Alkenes)Apolar solvents (ET(30) < 36.8)SelectivityFavors Z-isomerCorrelation with solvent polarity parameter ET(30). rsc.org
Photocatalytic E→Z Isomerization (Alkenes)High polarity solvents (ET(30) > 40)SelectivityFavors E-selectivityCorrelation with solvent polarity parameter ET(30). rsc.org

Intramolecular Interactions and Conformational Dynamics in E/Z Isomers

The intrinsic molecular structure, including the presence of specific functional groups and their spatial arrangements, profoundly impacts the stability of E and Z isomers and the energy barriers governing their interconversion. Key intramolecular forces, such as hydrogen bonding, steric repulsion, and van der Waals (London dispersion) interactions, play critical roles in these processes.

Hydrogen Bonding: Intramolecular hydrogen bonds are frequently identified as significant contributors to isomer stability. In acylhydrazones, for instance, an N-H···O hydrogen bond can stabilize the E isomer, thereby increasing the activation energy required for conversion to the Z isomer. mdpi.com Conversely, in certain isatinphenylsemicarbazone derivatives, intramolecular hydrogen bonds contribute to the enhanced stability of Z isomers over E isomers, with theoretical calculations indicating energy differences of approximately 18.8–19.9 kJ/mol. researchgate.net For pyrrole-2-carbaldehyde oxime, both E and Z isomers adopt syn conformations stabilized by N-H···N and N-H···O intramolecular hydrogen bonds, respectively. nih.gov

Steric Effects: Steric hindrance can destabilize isomers, particularly the Z configuration, where bulky substituents are positioned in closer proximity. Textbooks generally indicate that steric hindrance leads to the destabilization of Z isomers. acs.org For example, in substituted iminophosphonates, the presence of trifluoromethyl groups tends to favor the Z configuration, while aryl or alkyl substituents promote the E form, suggesting a delicate balance between electronic and steric factors. mdpi.com In derivatives like perchlorotriphenyl-methane (PTM) substituted stilbenes, steric interactions between aryl rings within the Z conformation can hinder rotation, effectively blocking isomerization and leading to an accumulation of Z isomers. rsc.org

London Dispersion (LD) Forces: Attractive London dispersion forces can also contribute to isomer stabilization. In some cases, particularly within polar solvents where hydrogen bonding may be less dominant, LD forces can become the decisive factor in stabilizing an isomer. nih.govacs.org For instance, increasing the bulkiness of substituents in meta-positions can reduce the rates of Z→E isomerization by enhancing attractive dispersion forces that lower the energy of the Z isomers. acs.org

Examples of Intramolecular Influence:

Acylhydrazones: The stabilization of the E-isomer via an intramolecular hydrogen bond (e.g., between an N-H group and an ortho-methoxy group) can increase the energy barrier for conversion to the Z-isomer. mdpi.com

Chlorohydrazones: Z isomers are often thermodynamically favored due to electrostatic interactions between bond dipoles, which can overcome the stabilizing effect of N-H···O bonds present in E isomers. mdpi.com The isomerization process typically involves an "umklapp" mechanism where the -NHAr moiety rotates, characterized by high energy barriers (around 110 kJ/mol). unimi.itmdpi.com

Azobenzenes: Intramolecular forces, including hydrogen bonds (e.g., amide and carbamate) and London dispersion interactions, contribute to the stabilization of Z-azobenzenes. nih.gov

Iminophosphonates (IPs): The ratio of Z to E isomers is significantly influenced by the nature of the substituents. Trifluoromethyl groups on the carbon atom favor the Z-configuration, while alkyl or aryl substituents typically promote the more stable E-form. mdpi.com

Stilbenes: While many stilbene derivatives exhibit conformational flexibility allowing for facile interconversion, the introduction of bulky substituents, as seen in PTM derivatives, can kinetically impede the Z→E isomerization. This blockage shifts the isomerization equilibrium towards the less stable Z isomer. rsc.org

Advanced Methodologies for Stereoselective and Stereospecific Synthesis of Defined E/z Isomers

Development of E-Selective Synthetic Transformations

Historically, the synthesis of (E)-alkenes has been favored thermodynamically, and many classical olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, typically yield the more stable (E)-isomer. However, achieving high E-selectivity, particularly in complex settings, has necessitated the development of more refined and catalyst-controlled methods.

Recent advancements have focused on tuning the steric and electronic properties of catalysts to favor the formation of (E)-olefins. For instance, modifications of the Julia-Lythgoe olefination, such as the Julia-Kocienski olefination, are renowned for their high (E)-selectivity. preprints.org These reactions proceed through a mechanism that allows for thermodynamic equilibration to the more stable (E)-product. preprints.orgmdpi.com

In the realm of transition metal catalysis, specific catalytic systems have been engineered for E-selective outcomes. The aza-Peterson olefination provides a rapid route to (E)-alkenes from N-phenyl imines or ketones. researchgate.netorganic-chemistry.org Furthermore, certain ruthenium-based olefin metathesis catalysts have been designed to exhibit kinetic E-selectivity, a significant challenge in the field. mdpi.comnih.gov

Reaction TypeReagents/CatalystKey Features
Julia-Kocienski OlefinationAldehydes, sulfonesHigh (E)-selectivity, mild conditions. preprints.org
Horner-Wadsworth-EmmonsAldehydes, phosphonate (B1237965) carbanionsGenerally favors (E)-alkenes.
Aza-Peterson OlefinationN-phenyl imines/ketones, allyl- or benzyltrimethylsilaneRapid synthesis of (E)-1,3-dienes and stilbenes. researchgate.netorganic-chemistry.org
E-Selective MetathesisRuthenium catalystsKinetically controlled formation of (E)-olefins. mdpi.comnih.gov

Evolution of Z-Selective Synthetic Methodologies

The synthesis of the thermodynamically less stable (Z)-alkenes presents a greater synthetic challenge and has been a major focus of methodological development. researchgate.net Significant strides have been made, particularly through the modification of classical reactions and the design of novel catalysts.

The Wittig reaction remains a cornerstone for (Z)-alkene synthesis, especially when using non-stabilized ylides under salt-free conditions. nih.govresearchgate.net More recently, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which utilizes electron-withdrawing groups on the phosphonate, has proven highly effective for generating (Z)-olefins. acs.org

A paradigm shift in (Z)-selective synthesis has been the advent of catalyst-controlled olefin metathesis. caltech.eduillinois.edu Molybdenum and tungsten-based Schrock catalysts, as well as specifically designed ruthenium-based Grubbs-type catalysts, have demonstrated remarkable (Z)-selectivity in cross-metathesis and ring-closing metathesis reactions. duke.edusemanticscholar.orgnih.govresearchgate.net These catalysts operate under kinetic control, favoring the formation of the (Z)-isomer by guiding the approach of the olefin to the metal center. thieme-connect.de

Reaction TypeReagents/CatalystKey Features
Wittig ReactionAldehydes, non-stabilized phosphorus ylidesClassic method for (Z)-alkene synthesis. nih.govresearchgate.net
Still-Gennari OlefinationAldehydes, bis(trifluoroethyl)phosphonatesHigh (Z)-selectivity in HWE reactions. acs.org
Z-Selective MetathesisMo, W, or Ru catalystsHigh kinetic control for (Z)-olefin formation. caltech.eduillinois.eduduke.edusemanticscholar.orgnih.govresearchgate.net
Alkyne ReductionLindlar's catalyst (for alkynes)Stereospecific syn-hydrogenation to (Z)-alkenes.

Stereoretentive Approaches in Olefin Synthesis

Stereoretentive synthesis, where the configuration of the starting alkene is preserved in the product, offers a powerful strategy for controlling olefin geometry. This approach is particularly valuable when stereochemically pure (E)- or (Z)-olefins are readily available.

The Suzuki-Miyaura coupling of vinyl boronic acids or esters with vinyl halides can proceed with retention of stereochemistry, providing a reliable method for constructing complex alkenes. Similarly, stereoretentive olefin metathesis has emerged as a significant advancement. nih.gov Ruthenium catalysts bearing dithiolate ligands, first reported by Hoveyda and co-workers, have shown exceptional ability to perform metathesis reactions while preserving the stereochemistry of the starting olefin. beilstein-journals.orgacs.orgnih.gov This allows for the synthesis of either (E)- or (Z)-products from the corresponding stereochemically pure starting materials. organic-chemistry.orgnih.gov These catalysts are thought to operate via a side-bound mechanism that minimizes steric interactions and preserves the initial olefin geometry throughout the catalytic cycle. thieme-connect.debeilstein-journals.org

Stereodivergent Catalysis for Controllable E/Z Isomer Generation

Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common starting material by simply changing the catalyst or reaction conditions. This powerful concept has been extended to the synthesis of (E)- and (Z)-alkenes.

Dual catalytic systems have been developed where two different catalysts work in concert to control the final stereochemical outcome. nih.gov For example, a rhodium-catalyzed hydroboration of α,β-unsaturated carbonyl compounds allows for the synthesis of all possible diastereoisomers by appropriate selection of the substrate geometry (E or Z) and the ligand enantiomer. organic-chemistry.org

In another approach, different transition metal catalysts can promote opposing stereochemical pathways. For instance, in the isomerization of alkenylboronate esters, an iridium-based catalyst can selectively produce the (E)-isomer, while a ruthenium-based catalyst favors the (Z)-isomer from the same starting material. organic-chemistry.org Photocatalytic methods are also emerging as a powerful tool for (Z)/(E)* isomerization, enabling the stereodivergent construction of complex molecules. repec.orgnih.gov

Olefin Metathesis in E/Z Stereocontrol: Recent Advances and Applications

Olefin metathesis has become an indispensable tool in organic synthesis, and recent breakthroughs have established it as a premier method for controlling (E)/(Z)* stereochemistry. mdpi.comduke.edu The development of catalysts with high activity and selectivity has enabled the synthesis of previously inaccessible targets. illinois.edusemanticscholar.orgmit.edu

The quest for kinetic control in olefin metathesis has led to the development of highly effective (Z)- and, more recently, (E)-selective catalysts.

Z-Selective Metathesis : Molybdenum and tungsten monoaryloxide pyrrolide (MAP) catalysts developed by Schrock and Hoveyda are highly effective for (Z)-selective cross-metathesis. nih.govresearchgate.net Ruthenium-based catalysts with bulky N-heterocyclic carbene (NHC) ligands and chelating isopropoxy groups (Hoveyda-Grubbs catalysts) or cyclometalated ligands have also been engineered to provide high (Z)-selectivity. caltech.edu These catalysts have been successfully applied to the synthesis of numerous natural products and biologically active molecules containing (Z)-olefins. semanticscholar.orgresearchgate.net

E-Selective Metathesis : Achieving kinetic E-selectivity has been a more formidable challenge because it often competes with the thermodynamic preference for the (E)-isomer. mdpi.com However, recent research has led to the discovery of ruthenium catalysts that can favor the formation of (E)-olefins under kinetic control. nih.gov One strategy involves the Z-selective ethenolysis of an E/Z mixture of macrocycles, which selectively consumes the Z-isomer, leaving the pure E-isomer. nih.gov

Stereoretentive metathesis represents a significant advance, allowing the geometry of the starting olefin to be directly translated to the product. nih.govnih.gov This is particularly useful for the synthesis of both (E)- and (Z)-olefins, provided the corresponding starting materials are stereochemically pure. beilstein-journals.orgnih.gov

The key to this technology has been the development of ruthenium catalysts containing dithiolate ligands. acs.orgnih.gov These catalysts exhibit high fidelity in preserving the double bond geometry in both cross-metathesis and ring-closing metathesis reactions. beilstein-journals.orgorganic-chemistry.org Mechanistic studies suggest that the dithiolate ligand enforces a specific orientation of the metallacyclobutane intermediate, which is responsible for the observed stereoretention. thieme-connect.debeilstein-journals.org An in situ method for generating these highly selective ruthenium catalysts has made this powerful methodology more accessible to the broader synthetic community. acs.orgorganic-chemistry.org

Catalyst SystemMetathesis TypeSelectivity
Mo or W MAP CatalystsCross-MetathesisHigh (Z)-selectivity. nih.govresearchgate.net
Chelated Ru CatalystsCross-Metathesis, RCMHigh (Z)-selectivity. caltech.edusemanticscholar.org
Ru Dithiolate CatalystsCross-Metathesis, RCMHigh Stereoretention (E→E, Z→Z). beilstein-journals.orgacs.orgnih.gov

Enantioselective and Diastereoselective Synthesis Incorporating E/Z Control

The simultaneous control of both double bond geometry (E/Z isomerism) and stereocenters (enantiomers and diastereomers) represents a significant challenge in modern organic synthesis. wikipedia.orgethz.ch Methodologies that can dictate the absolute and relative stereochemistry while concurrently establishing a specific geometric isomer are of paramount importance for the efficient synthesis of complex molecules like natural products and pharmaceuticals, where biological activity is often dictated by a precise three-dimensional arrangement of atoms. wikipedia.org Advanced strategies often rely on sophisticated catalyst systems or substrate-controlled reactions where chiral information is effectively translated to both newly formed stereocenters and the configuration of an adjacent double bond.

Recent progress has led to the development of powerful catalytic systems that can achieve high levels of stereocontrol. These methods provide access to stereochemically dense molecules from simple precursors, often with the ability to selectively generate one of four possible stereoisomers (i.e., (R,E), (S,E), (R,Z), or (S,Z)) by tuning the catalyst or reaction conditions.

Photoinduced Nickel-Catalyzed Stereodivergent Alkenylation

A notable advancement is the development of a photoinduced, nickel-catalyzed enantioselective C(sp³)–H alkenylation reaction. acs.orgresearchgate.net This methodology enables the stereodivergent synthesis of both E- and Z-alkenes with an adjacent aryl-substituted tertiary stereocenter. acs.org A key feature of this strategy is the ability to tune the E/Z selectivity by choosing the appropriate photocatalyst counteranion, which modulates the energy transfer catalysis pathway. acs.orgresearchgate.net The enantioselectivity is controlled by a chiral bis(oxazoline) ligand complexed to the nickel catalyst.

This versatile approach utilizes simple alkylarenes and vinyl bromides as starting materials under mild reaction conditions. researchgate.net By selecting the photocatalyst, the reaction can be directed to favor either the Z- or E-isomer, while the chiral nickel catalyst ensures high enantioselectivity for the newly formed stereocenter. acs.org

Table 1: Selected Results for Ni-Catalyzed Enantioselective C(sp³)–H Alkenylation acs.org

Alkylarene SubstrateVinyl Bromide SubstratePhotocatalyst SystemYield (%)Z:E Ratioee (%)
Ethylbenzene(E)-(1-bromoprop-1-en-2-yl)benzeneIr[dF(CF₃)ppy]₂(dtbbpy)]PF₆75>95:590 (Z)
Ethylbenzene(E)-(1-bromoprop-1-en-2-yl)benzene[Ir(ppy)₂(dtbbpy)]BArF₂₄805:>9594 (E)
Indane(E)-(1-bromoprop-1-en-2-yl)benzeneIr[dF(CF₃)ppy]₂(dtbbpy)]PF₆76>95:596 (Z)
Indane(E)-(1-bromoprop-1-en-2-yl)benzene[Ir(ppy)₂(dtbbpy)]BArF₂₄825:>9595 (E)
N-phenyl-2,3-dihydro-1H-indole(E)-(bromoethene-1,2-diyl)dibenzeneIr[dF(CF₃)ppy]₂(dtbbpy)]PF₆8590:1095 (Z)
N-phenyl-2,3-dihydro-1H-indole(E)-(bromoethene-1,2-diyl)dibenzene[Ir(ppy)₂(dtbbpy)]BArF₂₄8810:9097 (E)

Substrate-Controlled Enantiodivergent Synthesis

In addition to catalyst control, substrate-controlled methods offer a powerful means of influencing stereochemical outcomes. Copper-catalyzed acylations of 1,3-butadienyl silanes have been developed for the enantiodivergent synthesis of (Z)- or (E)-β,γ-unsaturated ketones. nih.gov In this system, the stereochemical pathway is dictated by the nature of the silyl (B83357) substituent on the diene substrate.

Using the same chiral copper catalyst, phenyldimethylsilyl-substituted dienes predominantly yield (Z)-alkenes with high enantioselectivity. nih.gov Conversely, when a bulkier triisopropylsilyl-substituted diene is used, the reaction selectively produces the (E)-alkene with the opposite absolute configuration at the α-tertiary stereocenter. nih.gov This switch in selectivity provides a convenient route to different stereoisomers from a common set of reagents, simply by modifying the diene's silyl group. nih.gov

Table 2: Silyl Group Effect in Cu-Catalyzed Enantiodivergent Synthesis nih.gov

Diene Silyl GroupAcyl FluorideLigandYield (%)Z:E Ratioee (%) of Z-Isomeree (%) of E-Isomer
SiMe₂PhBenzoyl fluoride(R,R)-Ph-BPE8510:19478
SiMe₃Benzoyl fluoride(R,R)-Ph-BPE826:19068
SiPh₂ᵗBuBenzoyl fluoride(R,R)-Ph-BPE881:>20-90
SiⁱPr₃Benzoyl fluoride(R,R)-Ph-BPE901:>20-96
SiMe₂Ph2-Naphthoyl fluoride(R,R)-Ph-BPE8612:19882
SiⁱPr₃2-Naphthoyl fluoride(R,R)-Ph-BPE921:>20-96

Stereospecific nih.govresearchgate.net-Sigmatropic Rearrangements

Sigmatropic rearrangements are another powerful tool for translating the stereochemistry of an alkene into a new stereocenter. The nih.govresearchgate.net-sigmatropic rearrangement of chiral allylic selenimides has been employed in the synthesis of α-alkyl, α-vinyl amino acids. nih.gov In this approach, the defined (E)- or (Z)-geometry of the starting allylic selenide (B1212193) directly dictates the diastereomeric outcome of the product.

The synthesis begins with an asymmetric organocatalytic α-selenenylation, followed by olefination to generate separable E- and Z-allylic selenides with high enantiopurity. nih.gov Upon oxidation to the corresponding selenimides, a spontaneous and stereospecific nih.govresearchgate.net-rearrangement occurs. The (E)- and (Z)-isomers rearrange to produce different diastereomers of the final amino acid product, both with excellent retention of enantiomeric purity. nih.gov This demonstrates how the initial E/Z configuration is crucial for controlling the relative stereochemistry in the final product.

Table 3: Stereospecific Rearrangement of E/Z Allylic Selenide Isomers nih.gov

Starting Allylic Selenide IsomerResulting Product DiastereomerOverall Yield (%)ee (%)
(E)-isomer(2R,3S)-α-vinyl-phenylalanine derivative6597
(Z)-isomer(2R,3R)-α-vinyl-phenylalanine derivative5897
(E)-isomer(2R,3S)-α-vinyl-leucine derivative6095
(Z)-isomer(2R,3R)-α-vinyl-leucine derivative5595

Sophisticated Analytical Techniques for Characterization and Quantification of E/z Isomeric Mixtures

High-Resolution Spectroscopic Methods for E/Z Ratio Determination and Configurational Assignment

Spectroscopic methods offer powerful, non-destructive tools for assigning the configuration of E/Z isomers and determining their relative ratios within a mixture. These techniques probe the distinct molecular environments of the isomers, providing unique spectral fingerprints that allow for their differentiation and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly adept at distinguishing between E/Z isomers. creative-biostructure.com The precise chemical environment of each nucleus influences its resonance frequency, leading to distinct signals for each isomer in the NMR spectrum.

¹H and ¹⁹F NMR are frequently used for this purpose. The spatial arrangement of substituents around the double bond in E and Z isomers results in different shielding and deshielding effects on nearby protons or fluorine atoms. pearson.comresearchgate.net This difference in the local magnetic environment leads to variations in chemical shifts (δ), allowing for the identification and quantification of each isomer by integrating their respective signals. creative-biostructure.comresearchgate.net For instance, in one study, the signals of aromatic hydrogens neighboring fluorine atoms were well separated for the (E) and (Z) isomers, enabling a clear determination of their ratio. researchgate.net Similarly, ¹⁹F NMR can provide clear differentiation for fluorinated compounds. researchgate.net

For studying isomers in dynamic equilibrium, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) are invaluable. acs.orgacs.orgnih.gov When a NOESY experiment is applied to study chemical exchange, it is referred to as EXSY. acs.org These methods can detect the interconversion between E and Z isomers, which is often a more convenient alternative to variable-temperature (VT) NMR studies. acs.orgnih.gov

In a 2D EXSY spectrum, nuclei that are exchanging between two different environments (i.e., the E and Z forms) give rise to "cross-peaks" that connect the signals of the exchanging atoms. nih.gov These cross-peaks have the same phase as the signals on the diagonal of the spectrum, providing unambiguous evidence of the dynamic equilibrium. acs.orgnih.gov One-dimensional (1D) NOESY/EXSY experiments can also be effective; irradiation of a proton in one isomer will lead to the appearance of a negative peak for the corresponding proton in the other isomer due to saturation transfer. acs.org These techniques have been successfully used to demonstrate E-Z equilibration in enamino carbonyl compounds, even when one isomer is present at a much lower concentration. acs.orgacs.org

Table 1: Application of NMR Techniques for E/Z Isomer Analysis
NMR TechniquePrinciple of Differentiation/AnalysisKey ObservationApplication Example
¹H / ¹⁹F NMRDifferent chemical environments lead to distinct chemical shifts (δ) for each isomer.Separate, quantifiable signals for E and Z isomers.Quantification of E/Z ratio in substituted stilbenes. acs.org
1D NOESY/EXSYDetects chemical exchange through saturation transfer.Irradiation of a peak in one isomer produces a negative peak for the corresponding proton in the exchanging isomer. acs.orgDetection of equilibrating enamino carbonyl isomers. acs.org
2D NOESY/EXSYDetects chemical exchange via cross-peaks.Presence of cross-peaks between the signals of the two isomers, which have the same phase as the diagonal peaks. nih.govConfirmation of E-Z interconversion in 1,4-diketone derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) and Raman spectroscopy are powerful techniques for monitoring the dynamic interconversion between E and Z isomers, particularly in response to external stimuli like light (photoisomerization) or heat.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. E and Z isomers, having different spatial arrangements, often exhibit distinct electronic structures and, consequently, different absorption spectra, including different wavelengths of maximum absorbance (λmax) and molar absorptivities. researchgate.netrsc.org The isomerization process can be monitored in real-time by tracking the changes in the UV-Vis spectrum. For example, the thermal relaxation of azobenzene (B91143) isomers from the Z to the E form can be followed by observing the decrease in the absorbance band characteristic of the Z isomer and the simultaneous increase in the band for the E isomer. rsc.org

Raman spectroscopy provides information about the vibrational modes of a molecule. Since the vibrational frequencies are highly sensitive to molecular geometry, E and Z isomers produce distinct Raman spectra. sepscience.com This technique can be used to monitor isomerization dynamics by tracking the intensity of vibrational bands unique to each isomer. researchgate.net Resonance Raman spectroscopy is a particularly sensitive variant of the technique where the laser excitation wavelength is chosen to coincide with an electronic absorption band of the molecule. oxinst.com This results in a significant enhancement of the Raman signal for the absorbing species, allowing for the monitoring of isomerization even at very low concentrations. oxinst.com

Table 2: Spectroscopic Monitoring of Azobenzene Isomerization
TechniqueParameter MonitoredObservation during Z → E IsomerizationReference
UV-Vis SpectroscopyAbsorbance at specific wavelengths (λmax) for each isomer.Decrease in absorbance for the Z-isomer's characteristic band and an increase for the E-isomer's band. rsc.org
Raman SpectroscopyIntensity of characteristic vibrational peaks for each isomer.Decrease in intensity of Z-isomer peaks (e.g., at 1428 cm⁻¹) and increase in intensity of E-isomer peaks (e.g., at 156 cm⁻¹). researchgate.net

Advanced Chromatographic and Electrophoretic Separation of E/Z Isomers

When analysis of the bulk mixture is insufficient, physical separation of the E/Z isomers is necessary. Advanced chromatographic and electrophoretic techniques provide high-resolution separation, enabling the isolation and individual quantification of each isomer.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation of E/Z isomers. helsinki.firsc.org The separation is achieved based on the differential partitioning of the isomers between a stationary phase (packed in a column) and a liquid mobile phase. The slightly different polarities and shapes of E/Z isomers cause them to interact differently with the stationary phase, leading to different retention times and their subsequent separation. For example, a reverse-phase HPLC method using a C18 column was successfully developed to separate the (E) and (Z)-isomers of entacapone, achieving a resolution factor of 3.0. nih.gov Similarly, the geometric isomers of acrivastine (B1664353) have been separated and isolated using preparative HPLC. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for isomer separations. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with an organic co-solvent (modifier). It frequently provides faster, more efficient separations than HPLC while significantly reducing the consumption of organic solvents. fagg.be SFC has demonstrated the ability to resolve complex mixtures, including the simultaneous separation of all four isomers (both chiral and E/Z) of a small molecule inhibitor in under six minutes. chromatographyonline.com

Table 3: Example HPLC Separation of (E)- and (Z)-Entacapone Isomers
ParameterValue/Condition
Analytical ColumnGemini C18 (50mm x 4.6mm, 5µm)
Mobile Phase1% formic acid and methanol (B129727) (50:50, v/v)
Capacity Factor (k') for (E)-isomer2.6
Capacity Factor (k') for (Z)-isomer1.3
Selectivity Factor (α)2.0
Resolution Factor (Rs)3.0

Data sourced from PubMed. nih.gov

For mixtures composed of volatile and thermally stable E/Z isomers, Gas Chromatography (GC) is the preferred separation technique. libretexts.orgresearchgate.net In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on differences in the isomers' boiling points and their interactions with the stationary phase. libretexts.org Components with lower boiling points or weaker interactions travel through the column faster. The use of temperature programming, where the column temperature is increased during the analysis, is common to ensure efficient separation of components with a range of volatilities. msu.edu

GC is frequently coupled with a Mass Spectrometer (GC-MS), which serves as a powerful detector. libretexts.orgmsu.edu As each separated isomer elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the isomer. libretexts.orgnih.gov This technique is widely applied in the analysis of volatile organic compounds (VOCs) from various sources. nih.govresearchgate.netnih.gov

Table 4: General GC Parameters for Volatile Isomer Separation
ParameterTypical Condition/Choice
Column TypeFused silica (B1680970) capillary column (e.g., DB-5, HP-5ms)
Carrier GasHelium or Nitrogen
Injection ModeSplit/Splitless
Temperature ProgramInitial hold, followed by one or more temperature ramps to a final temperature. msu.edu
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS). libretexts.org

Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore capillaries. wikipedia.org It separates analytes, primarily ions, based on their differential migration rates in an electrolyte solution under the influence of a strong electric field. libretexts.org The separation is based on the charge-to-size ratio of the analytes. usp.org

Capillary Zone Electrophoresis (CZE), the simplest form of CE, is highly effective for separating charged E/Z isomers. libretexts.org Due to its extremely high resolving power, CZE can separate molecules that have only minor differences in their charge-to-mass ratio. usp.org For neutral isomers, a variation called Micellar Electrokinetic Chromatography (MEKC) is used, where surfactants are added to the buffer to form micelles that act as a pseudo-stationary phase, enabling separation based on differential partitioning. Furthermore, CE is a powerful tool for chiral separations, which can be extended to diastereomeric E/Z isomers by adding a chiral selector (e.g., a cyclodextrin) to the buffer. scilit.comnih.gov The selector forms transient, diastereomeric complexes with the isomers, which then have different electrophoretic mobilities, allowing for their separation. nih.gov

X-ray Diffraction for Solid-State E/Z Stereochemistry

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for the unambiguous determination of molecular structure, including the precise stereochemistry of E/Z isomers in the solid state. nih.govresearchgate.netspringernature.com This powerful analytical technique provides a three-dimensional map of electron density within a crystal, from which the exact spatial arrangement of atoms can be deduced, leaving no ambiguity about the configuration around a double bond. wikipedia.orglibretexts.org

The fundamental principle of X-ray crystallography involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orglibretexts.org By measuring the angles and intensities of these diffracted beams, researchers can mathematically reconstruct a three-dimensional electron density map of the molecule. wikipedia.org This map is then interpreted to determine the precise position of each atom, bond lengths, and bond angles.

For E/Z isomers, this technique is particularly powerful. Once the atomic coordinates are established, the geometry around the double bond is unequivocally resolved. This allows for direct visualization of the substituent positions, confirming whether they are on the zusammen (same) side (Z-isomer) or entgegen (opposite) side (E-isomer). The structural data obtained from XRD is considered the "gold standard" and is often used to validate assignments made by other spectroscopic techniques, such as NMR or IR, which can sometimes be ambiguous, especially in complex molecules. researchgate.net

A significant application of this technique is in the study of photoswitchable molecules, such as azobenzenes, where the distinct geometric and packing arrangements of the E and Z isomers in the crystalline state dictate their material properties. beilstein-journals.orgresearchgate.netrsc.org X-ray diffraction has been instrumental in characterizing the planar structure of the more stable trans (E) isomer of azobenzene and the non-planar, twisted conformation of the cis (Z) isomer. wikipedia.org

Table 1: Representative Crystallographic Data for an E/Z Isomeric System
ParameterE-IsomerZ-Isomer
Compound (E)-Azobenzene(Z)-Azobenzene
Formula C₁₂H₁₀N₂C₁₂H₁₀N₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPcab
a (Å) 12.167.63
b (Å) 5.7710.32
c (Å) 7.4212.51
β (deg) 114.490
Volume (ų) 473.5985.1
N-N distance (Å) ~1.19~1.25
Configuration Confirmed TransConfirmed Cis

Note: This table contains representative data compiled from typical crystallographic studies of azobenzene isomers. Actual values can vary slightly based on specific experimental conditions and derivatives.

Integrating Experimental and Computational Data for Comprehensive E/Z Mixture Analysis

While powerful individual techniques exist for analyzing E/Z isomers, a truly comprehensive understanding is best achieved by integrating experimental data with computational methods. nih.govquora.com This synergistic approach allows for the validation of theoretical models with empirical evidence and the use of computation to interpret complex experimental results that might otherwise be ambiguous. mdpi.comnih.gov The combination of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations has become an indispensable tool in modern chemical analysis. creative-biostructure.comruc.dk

Experimental techniques provide real-world data on the properties and composition of an isomeric mixture. For instance, ¹H NMR spectroscopy can often distinguish between E and Z isomers based on differences in the chemical shifts and coupling constants of protons near the double bond. creative-biostructure.com However, in complex molecules or in cases of overlapping signals, definitive assignment can be challenging.

This is where computational chemistry provides crucial insight. Using methods like DFT, researchers can build models of both the E and Z isomers and calculate their theoretical properties, such as relative thermodynamic stabilities and NMR chemical shifts. imist.masemanticscholar.org The calculated energy difference (ΔE) between the isomers can predict their equilibrium ratio, while the calculated NMR spectra can be directly compared to the experimental spectra. creative-biostructure.com When the computationally predicted spectrum for a given isomer closely matches a set of experimental signals, it provides strong evidence for the assignment of that isomer. mdpi.com

This integrated approach has proven highly effective in several areas:

Structural Confirmation: In a study of newly synthesized aryl(alkyl)azole oximes, ¹H NMR was used to determine the E/Z isomer ratios. DFT calculations were then employed to corroborate the structural assignments and analyze the thermodynamic properties of the isomers. creative-biostructure.com

Interpretation of Complex Spectra: For molecules with multiple stereoisomers or complex NMR spectra, DFT calculations can help to assign specific peaks to the correct isomer, resolving ambiguities that cannot be solved by experimental data alone. ruc.dk

Understanding Isomerization Mechanisms: Computational models can map the energy landscape of the E/Z isomerization process, identifying transition states and calculating activation energy barriers, which helps in understanding the dynamics of the interconversion. imist.ma

The synergy is bidirectional: experimental data grounds the computational models in reality, preventing reliance on purely theoretical results, while computational analysis provides a level of detail and interpretation that is often inaccessible through experiment alone. nih.govnih.gov

Table 2: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) for a Hypothetical Vinylic Proton
IsomerExperimental δ (ppm)DFT-Calculated δ (ppm)Assignment Confidence
E-Isomer 6.856.82High
Z-Isomer 6.506.48High

Note: This table illustrates the typical excellent correlation between experimental NMR data and values predicted by DFT calculations, which allows for confident assignment of signals to the correct E/Z isomer.

Computational Chemistry and Theoretical Modeling of E/z Stereoisomerism

Quantum Mechanical Studies of E/Z Isomer Energetics and Stability

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT) and ab initio methods, are extensively used to determine the relative energies and thermodynamic stability of E and Z isomers. These studies reveal subtle differences in energy, often influenced by a combination of steric and electronic effects. For instance, QM calculations have shown that for certain iminophosphonates, the Z-configuration is favored due to intramolecular hydrogen bonding or specific electronic interactions, while alkyl or aryl substituents can stabilize the E-form mdpi.com. Studies on haloethenes suggest that more electronegative substituents on the same side can lead to a preference for the Z configuration rsc.org. The relative free energy differences (ΔG) between E and Z isomers can range significantly, with values reported from +8.2 kcal/mol to -6.4 kcal/mol for various organic molecules acs.org. These energetic differences are crucial for understanding equilibrium compositions and predicting which isomer will predominate under specific conditions. For example, in chlorohydrazones, Z isomers are thermodynamically favored, with electrostatic interactions between dipoles overcoming stabilization from N–H···O bonds present in E isomers unimi.it.

Data Table 1: Relative Energetics of E/Z Isomers

Compound ClassIsomer PreferenceΔG (kcal/mol)Stabilizing FactorsReference
Substituted IminophosphonatesZ (CF3-substituted)-8.8 (approx.)Hydrogen bonding (H···F, H···O), CH,π-interactions mdpi.com
Substituted IminophosphonatesE (Alkyl/Aryl-substituted)VariesSteric effects, electronic effects mdpi.com
HaloethenesZ (more electronegative substituents)VariesElectronegativity of substituents rsc.org
Prototypical Organic MoleculesVaries+8.2 to -6.4Combination of steric and electronic effects acs.org
ChlorohydrazonesZFavoredElectrostatic interactions (C–O, C–Cl, N–H dipoles) unimi.it

Molecular Modeling and Simulation of Isomerization Pathways and Transition States

Understanding the process by which E and Z isomers interconvert is critical. Molecular modeling and simulation techniques, including molecular dynamics (MD) and direct dynamics simulations, are employed to map out isomerization pathways and identify transition states (TSs). These simulations can calculate activation energies (ΔG‡) for E→Z or Z→E transformations. For example, the (E,Z) isomerization of certain chlorohydrazones proceeds via an "umklapp" mechanism, involving rotation around the C=N bond, with high activation barriers (approximately 110 kJ/mol) that significantly slow down the process at room temperature unimi.it. Studies on overcrowded alkenes have utilized molecular dynamics simulations to understand photochemical E-Z isomerization, revealing it to be directional and leading to mixtures of metastable isomers acs.org. Direct dynamics simulations are particularly useful for large molecules with multiple decomposition or isomerization pathways, where identifying transition states can be challenging with traditional methods hawaii.edu. Advanced computational workflows are being developed to automate the generation of transition state structures, combining machine learning with quantum chemistry for improved speed and accuracy researchgate.net.

Development of Predictive Computational Tools for E/Z Stereoselectivity

The ability to predict the stereoselectivity of reactions, including the preference for E or Z isomer formation, is a major goal in computational chemistry. Machine learning (ML) techniques are increasingly being applied to develop predictive models. These models can learn complex relationships between molecular descriptors, reaction conditions, and stereochemical outcomes. For instance, ML models have been developed to predict the ΔΔG‡ values of reactions, showing strong correlations between transition states and reactants, and even predicting imine transition states (E- or Z-) with high accuracy arxiv.org. Optimization of stereoselective reactions has also been achieved using Bayesian optimization tools, leading to improved E/Z ratios in specific synthetic processes nih.gov. While qualitative understanding of stereoselectivity often relies on steric and electronic effects, quantitative prediction remains challenging, driving the development of sophisticated computational tools that combine various data science approaches with quantum chemical principles arxiv.orgresearchgate.net.

Biological Recognition and Functional Impact of E/z Stereochemistry in Biosystems

Stereospecificity of Enzymes and Receptors with E/Z Isomers

Enzymes and receptors, being chiral molecules themselves, often exhibit a high degree of stereospecificity, meaning they can distinguish between stereoisomers of a substrate or ligand. researchgate.net This specificity extends to E/Z isomers, where the protein's active or binding site is precisely shaped to accommodate one isomer over the other.

A clear example of this is found in the catabolism of phenylalanine and tyrosine. Two key enzymes in this pathway, maleylacetoacetate isomerase and fumarylacetoacetate hydrolase, demonstrate strict stereospecificity for Z and E isomers, respectively.

Maleylacetoacetate isomerase (MAAI): This enzyme, also known as glutathione S-transferase zeta 1 (GSTZ1), catalyzes the cis-trans (Z to E) isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate. wikipedia.orgnih.gov This conversion is a crucial step in the metabolic pathway. The enzyme specifically recognizes the Z-isomer (maleylacetoacetate) and facilitates its rotation into the E-isomer. wikipedia.org

Fumarylacetoacetate hydrolase (FAH): Following the isomerization step, FAH catalyzes the final step in tyrosine degradation, hydrolyzing 4-fumarylacetoacetate (the E-isomer) into fumarate and acetoacetate. portlandpress.comwikipedia.org Crucially, FAH is specific for the E-isomer and does not act on the Z-isomer, maleylacetoacetate. portlandpress.com This ensures the metabolic pathway proceeds correctly only after the specific isomerization has occurred.

This enzymatic specificity highlights how biological systems utilize E/Z isomerism to control metabolic flux and ensure the correct products are formed.

Molecular Basis of Biological Discrimination Between E and Z Forms

The ability of biological macromolecules to discriminate between E and Z isomers lies in the precise three-dimensional arrangement of their binding sites. The different spatial orientation of substituents in E and Z isomers leads to distinct steric and electronic interactions with the amino acid residues lining the binding pocket.

A compelling case study is the interaction of the E and Z isomers of the drug doxepin with the human histamine H₁ receptor (H₁R). nih.govtechnologynetworks.com Doxepin is commercially available as a mixture of isomers, but the Z-isomer is known to be more effective. nih.govtechnologynetworks.com Recent research has elucidated the molecular basis for this difference in activity. By analyzing the isomers bound to the receptor, it was determined that the Z-isomer binds to the wild-type H₁R with approximately 5.2-fold higher affinity than the E-isomer. nih.gov

Initially, it was thought that a hydrogen bond between a threonine residue (Thr112) in the binding pocket and the oxygen atom of the E-isomer might play a role. kyoto-u.ac.jp However, molecular dynamics simulations and experiments with a mutated receptor (where threonine was replaced by valine) revealed a more subtle mechanism. The hydroxyl group of Thr112 does not form a direct hydrogen bond with the E-isomer but instead contributes to a chemical environment within the binding pocket that is more favorable for the Z-isomer. nih.govelsevierpure.com This precise chemical and spatial complementarity allows the receptor to selectively favor the binding of one geometric isomer over the other, leading to a more potent biological response.

Binding Characteristics of Doxepin E/Z Isomers to Histamine H₁ Receptor (H₁R)
ReceptorE/Z Ratio of Bound DoxepinRelative Binding AffinityKey Amino Acid ResidueMolecular Interaction Detail
Wild-Type (WT) H₁R55:45 (E:Z)Z-isomer has ~5.2-fold higher affinityThreonine (Thr112)Hydroxyl group of Thr112 creates a chemical environment in the binding pocket that favors the Z-isomer. nih.govelsevierpure.com
T112V Mutant H₁R89:11 (E:Z)Similar affinities for both isomersValine (V112)The mutation removes the specific chemical environment, leading to a loss of selectivity for the Z-isomer. nih.gov

Role of E/Z Isomerism in Natural Product Biosynthesis and Function

The controlled isomerization between E and Z forms is a critical strategy employed by nature to construct complex molecular architectures in natural products. u-tokyo.ac.jp Enzymes can precisely control the geometry of double bonds within a biosynthetic precursor, setting the stage for subsequent stereocontrolled reactions.

The biosynthesis of the fungal metabolite (-)-PF1018 provides a remarkable example of this principle. escholarship.org The complex tricyclic core of this molecule is assembled through a carefully orchestrated cascade of pericyclic reactions. The key to initiating this cascade is an enzyme, designated PfB , which functions as a regio- and stereoselective isomerase. escholarship.org

The biosynthesis begins with a linear polyene precursor, pre-PF1018 , which exists in an all-E configuration. escholarship.org The enzyme PfB then facilitates three specific and regioselective E to Z isomerizations within this precursor. This controlled change in geometry is crucial as it folds the linear molecule into a conformation that is primed for a subsequent 8π-electrocyclization and an intramolecular Diels-Alder reaction. escholarship.org Without this precise enzymatic control of E/Z geometry, the formation of the correct complex stereochemistry of (-)-PF1018 would not be possible, and alternative, non-productive reaction pathways would likely dominate. escholarship.org This illustrates how nature harnesses E/Z isomerization as a fundamental tool to expand structural diversity and create biologically active molecules. nih.gov

Applications of E/Z Isomerization in Biomimetic Systems (e.g., Visual Cycle Inspired Photochemistry)

The quintessential example of the functional importance of E/Z isomerization in biology is the mammalian visual cycle. wikipedia.org Vision is initiated by the photoisomerization of a Z-isomer, 11-cis-retinal (B22103), to its E-isomer, all-trans-retinal (B13868), within the opsin protein. oculogenetica.com This change in geometry triggers a conformational change in the protein, initiating the nerve impulse that results in sight. wikipedia.org

Inspired by this highly efficient natural process, researchers have developed biomimetic systems that utilize light to control E/Z isomerization for synthetic applications. acs.org A significant achievement in this area is the development of a catalytic, highly Z-selective isomerization of activated olefins using the naturally derived photocatalyst (-)-riboflavin (vitamin B₂). acs.orgorganic-chemistry.org

This system effectively inverts the directionality seen in the visual cycle (which is Z to E) to achieve a synthetically valuable E to Z transformation. acs.org The process is initiated by irradiating the reaction mixture with UV light (e.g., 402 nm), which excites the (-)-riboflavin catalyst. Through a process of triplet energy transfer, the catalyst selectively excites the E-isomer of the substrate, which can then relax to form the thermodynamically less stable Z-isomer. acs.orgorganic-chemistry.org This method has proven to be highly effective for a broad range of substrates, achieving excellent Z:E ratios. acs.orgacs.org

(-)-Riboflavin Catalyzed Biomimetic E → Z Isomerization of Activated Olefins acs.orgresearchgate.net
Substrate TypeExample SubstrateAchieved Z:E Ratio
α,β-Unsaturated EsterEthyl (E)-3-phenylpent-2-enoate99:1
α,β-Unsaturated Nitrile(E)-3-phenylbut-2-enenitrile96:4
α,β-Unsaturated Ketone(E)-4-phenylpent-3-en-2-one95:5
α,β-Unsaturated Aldehyde(E)-3-phenylpent-2-enal98:2
α,β-Unsaturated Amide(E)-N,N-dimethyl-3-phenylpent-2-enamide99:1

This biomimetic approach, directly inspired by the fundamental photochemistry of vision, showcases how understanding biological E/Z isomerization can lead to the development of novel and powerful tools for chemical synthesis.

Environmental Fate and Transformation of E/z Isomeric Mixtures

Behavior of E/Z Isomers in Environmental Compartments: Transport, Partitioning, and Degradation Pathways

Transport and Partitioning:

The differential transport and partitioning of E/Z isomers are governed by their distinct physical and chemical properties, such as polarity, water solubility, and vapor pressure. While comprehensive data comparing the partitioning coefficients of E/Z isomers are not abundant, the underlying principles suggest that even minor differences in these properties can lead to varied environmental distribution. For instance, a more polar isomer will likely have a higher affinity for water and be more mobile in aqueous systems, while a less polar isomer may preferentially sorb to organic matter in soil and sediment.

Research on pyrethroid insecticides, a class of compounds that often includes multiple stereoisomers, has shed some light on isomer-specific behavior. Although much of the focus has been on enantiomers, the principles of stereoisomer-differentiated environmental fate are applicable. For example, studies on permethrin (B1679614) have shown that one enantiomer can be more prevalent in sediment and runoff water, suggesting differential partitioning and transport. sciencedaily.com While not E/Z isomers, this highlights that stereochemistry plays a crucial role in environmental distribution.

Degradation Pathways:

The environmental persistence of a chemical is determined by its resistance to degradation through processes such as photodegradation, biodegradation, and hydrolysis. The geometric configuration of E/Z isomers can affect their reactivity and susceptibility to these degradation pathways.

Photodegradation: Exposure to sunlight is a major driver of chemical transformation in the environment. For many compounds, photodegradation can lead to both the breakdown of the molecule and the isomerization from one form to another. For the pyrethroid deltamethrin, sunlight irradiation has been shown to cause cis/trans isomerization, producing isomers with varying levels of insecticidal activity. epa.gov Similarly, the photodegradation of permethrin can proceed through isomerization, among other pathways. nih.gov Studies on cypermethrin (B145020) have also indicated that cis isomers tend to be more resistant to degradation than trans isomers in certain conditions. piat.org.nz

Biodegradation: Microbial activity in soil and water is a critical pathway for the breakdown of organic contaminants. The three-dimensional structure of a molecule can influence its recognition and metabolism by microbial enzymes. Research on the pyrethroid insecticides permethrin and cypermethrin has demonstrated that bacteria can selectively degrade different stereoisomers. For both compounds, the trans diastereomers were observed to be preferentially degraded over the cis diastereomers in soil and by isolated bacterial strains. nih.govnih.gov This selective biodegradation can lead to an enrichment of the more persistent cis isomers in the environment.

Hydrolysis: The cleavage of chemical bonds by reaction with water, or hydrolysis, can be a significant degradation pathway for certain classes of compounds, such as esters. The rate of hydrolysis can be influenced by the steric hindrance around the reactive site, which can differ between E and Z isomers. For pyrethroids, hydrolysis of the ester linkage is a principal degradation route. piat.org.nz Studies have shown that the trans-isomer of cypermethrin is hydrolyzed faster than the cis-isomer. piat.org.nz

The following table summarizes the differential degradation of E/Z (or cis/trans) isomers of selected pyrethroid insecticides.

CompoundIsomer ComparisonObserved Differential BehaviorEnvironmental Compartment/MediumReference(s)
Cypermethrin cis vs. transtrans-isomers degraded faster than cis-isomers.Soil piat.org.nznih.gov
trans-isomers were preferentially degraded by bacteria.Bacterial cultures and sediment nih.gov
cis-isomers have a longer half-life on cabbage leaves.Plants (Cabbage) piat.org.nz
Permethrin cis vs. transtrans-diastereomer was selectively degraded over the cis-diastereomer.Bacterial cultures nih.gov
trans-isomer is more susceptible to photodegradation.Methanol (B129727)/acetone solution nih.gov
Deltamethrin (S)-α-cyano, (1R,3R)-cis vs. other isomersSubject to cis/trans isomerization in water and under sunlight.Water, hexane, thin film epa.gov

Methodological Frameworks for Assessing Environmental Behavior of Chemical Mixtures with Stereoisomers

The recognition that E/Z isomers can exhibit different environmental behaviors has led to the development of regulatory and scientific frameworks that advocate for an isomer-specific approach to environmental risk assessment.

Regulatory bodies such as the European Food Safety Authority (EFSA) have issued guidance on the risk assessment of plant protection products that contain stereoisomers. A key principle of this guidance is that stereoisomers should be treated as different chemical components for the purpose of risk assessment. This implies that data on the identity, purity, and isomeric composition of the active substance are required. Furthermore, the formation and effects of metabolites and degradation products, which may themselves be stereoisomers, must be investigated.

The assessment process typically involves several key steps:

Isomer-Specific Analysis: The development and validation of analytical methods capable of separating and quantifying individual E/Z isomers in environmental matrices are fundamental. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are essential tools. semanticscholar.orgnih.gov The response of E/Z isomers in mass spectrometry can differ, necessitating the separate determination of mass spectrometer parameters for each isomer to ensure accurate quantification. nih.gov

Fate and Behavior Studies: Environmental fate studies, including those on degradation, adsorption-desorption in soil, and bioaccumulation, should be conducted in a manner that allows for the determination of the behavior of individual isomers. This can reveal if there is significant interconversion between isomers or if one isomer is more persistent than the other.

Ecotoxicological Testing: The toxicity of the isomeric mixture and, where possible, the individual isomers to relevant environmental organisms should be assessed. It has been shown for pyrethroids that toxicity can be highly isomer-specific. nih.govnih.gov

Exposure Modeling: Environmental fate models are used to predict the concentrations of chemicals in different environmental compartments. For E/Z isomeric mixtures, these models should ideally be able to account for the differential transport, partitioning, and degradation of each isomer, as well as any interconversion processes. This requires isomer-specific input parameters.

Challenges and Research Gaps in Understanding Environmental Dynamics of E/Z Isomeric Mixtures

Despite progress in recognizing the importance of stereoisomerism in environmental science, significant challenges and research gaps remain in fully understanding and predicting the environmental dynamics of E/Z isomeric mixtures.

Key Challenges:

Availability of Pure Isomers: A major hurdle in conducting isomer-specific environmental studies is the difficulty and cost associated with obtaining pure E and Z isomers as analytical standards and for toxicological testing.

Analytical Methodology: While methods for separating many E/Z isomers exist, the routine analysis of these isomers in complex environmental samples can be challenging. Matrix effects and the low concentrations at which these compounds are often found require highly sensitive and selective analytical techniques. semanticscholar.org

Complexity of Isomeric Mixtures: Many commercial products are complex mixtures of multiple stereoisomers, not just a simple E/Z pair. This complicates the analysis and the interpretation of environmental fate and toxicity data.

Environmental Fate Modeling: Current environmental fate models are often not parameterized to handle the complexity of isomeric mixtures. There is a need for models that can incorporate isomer-specific degradation rates, partitioning coefficients, and interconversion kinetics.

Identified Research Gaps:

Lack of Isomer-Specific Environmental Fate Data: There is a general scarcity of quantitative data on the differential transport, partitioning (e.g., soil sorption coefficients), and degradation of E/Z isomers for a wide range of chemical classes. More comparative studies under various environmental conditions are needed.

Understanding Interconversion Processes: The mechanisms and rates of isomerization of E/Z mixtures in different environmental compartments are not well understood for many compounds. This is crucial for accurately predicting the persistence and potential effects of the individual isomers.

Bioaccumulation Potential of Individual Isomers: While some studies have touched upon the differential bioaccumulation of stereoisomers, more research is needed to understand how the E/Z configuration influences the uptake, metabolism, and excretion of chemicals in organisms.

Impact on Non-Target Organisms: The ecotoxicological effects of shifts in isomeric ratios in the environment on non-target organisms are largely unknown. An enrichment of a more toxic or persistent isomer could have unforeseen ecological consequences.

Mixture Toxicity of Isomers: The combined toxicological effects of E/Z isomers and their degradation products are not well characterized. Research is needed to determine if their joint action is additive, synergistic, or antagonistic.

Future Directions and Emerging Research Frontiers in E/z Stereochemistry

Rational Design and Synthesis of Highly Stereocontrolled E/Z Systems

The ability to selectively synthesize a specific E or Z isomer is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. Historically, methods like the Wittig reaction and its variations have provided pathways to stereodefined alkenes, but often with limitations in selectivity and substrate scope. mdpi.com Recent research has focused on developing more robust and versatile catalytic systems that offer high levels of stereocontrol.

A significant area of advancement is in the field of olefin metathesis. nih.gov Molybdenum, tungsten, and ruthenium-based catalysts have been developed that can facilitate kinetically controlled Z-selective olefin metathesis reactions. rsc.org This has paved the way for the synthesis of a wide array of linear and macrocyclic Z-olefins. rsc.org More recently, stereoretentive olefin metathesis has emerged, allowing for the transformation of abundant Z-alkene feedstocks, like oleic acid, into more valuable E-alkenes. rsc.org The development of molybdenum monoaryloxide pyrrolide (MAP) and chloride (MAC) complexes has been particularly effective for accessing stereodefined Z- and E-trisubstituted alkenes, which are crucial motifs in medicinal chemistry. rsc.orgacs.org These methods often merge olefin metathesis with cross-coupling reactions to reliably produce a diverse range of trisubstituted alkenes. rsc.orgacs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, also represent a powerful and predictable method for stereoselective alkenylation. mdpi.com The success of these reactions hinges on the availability of stereodefined alkenyl metals or alkenyl electrophiles, which are often prepared from highly selective alkyne addition reactions. mdpi.com While traditionally less stereoselective, carbonyl olefination reactions, including the Wittig, Horner-Wadsworth-Emmons (HWE), and Still-Gennari olefinations, remain important complementary strategies, with modern variations achieving very high levels of stereoselectivity (>98%) for both E and Z isomers in certain cases. mdpi.com

The synthesis of sterically demanding all-carbon tetrasubstituted alkenes remains a significant challenge. researchgate.netacs.org Classical methods are often unsuitable due to high steric hindrance. researchgate.netacs.org Consequently, novel approaches are being developed, including internal alkyne carbofunctionalizations and multicomponent couplings. researchgate.netacs.org Another innovative strategy involves the stereoselective boron-masking of polyborylated alkenes, which allows for the controlled synthesis of stereodefined polymetalloid alkenes that can be further functionalized. nih.gov

Below is a table summarizing some modern catalytic approaches for stereocontrolled E/Z synthesis.

Catalytic MethodCatalyst TypeTarget IsomerKey Features
Z-Selective Olefin MetathesisMo, W, Ru-based complexesZ-isomersKinetically controlled; applicable to linear and macrocyclic alkenes. rsc.org
Stereoretentive Olefin MetathesisRu-catechothiolate, Mo-MAP, Mo-MACE or Z-isomersTransforms existing stereoisomers with high fidelity; useful for trisubstituted alkenes. rsc.orgacs.org
Palladium-Catalyzed AlkenylationPd complexes (with Zn, Al, Zr, B co-reagents)E or Z-isomersHigh predictability and stereoselectivity; relies on stereodefined precursors. mdpi.com
Photoinduced Nickel CatalysisNi-catalyst with a photocatalystE or Z-isomersStereodivergent synthesis from simple starting materials; tunable Z/E selectivity via photocatalyst choice. nih.gov
Ni-Catalyzed Alkyne DifunctionalizationNi-catalyst with phosphine (B1218219) ligandsZ-isomersCascade reaction forming all-carbon tetrasubstituted alkenes with exclusive Z-selectivity.

These advancements underscore a shift towards catalyst-controlled strategies that can override thermodynamic preferences, providing chemists with unprecedented control over the geometric outcome of a reaction. The rational design of catalysts and reagents, informed by mechanistic understanding, will continue to be a primary driver of innovation in this field.

Integration of Artificial Intelligence and Machine Learning in E/Z Prediction and Synthesis

The prediction and rational design of stereoselective reactions, including the control of E/Z isomerism, represent a complex challenge where subtle differences in steric and electronic effects determine the outcome. mdpi.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, moving beyond traditional trial-and-error approaches. mdpi.comrsc.org

Machine learning models are increasingly being used to predict the outcomes of chemical reactions, including stereoselectivity. rsc.orgresearchgate.net These models can be trained on large datasets of experimental results to identify complex patterns and correlations that are not immediately obvious to human chemists. researchgate.net For instance, deep neural networks (DNNs) have been successfully applied to predict the enantioselectivity of asymmetric reactions with high accuracy, even when working with the small datasets typical of early-stage reaction development. acs.org Similar approaches hold promise for predicting E/Z ratios by learning from reaction data that includes substrates, reagents, catalysts, and solvents as inputs.

One of the key challenges is the need for large amounts of high-quality data. nih.gov However, strategies like transfer learning, where a model trained on a large, general reaction dataset is fine-tuned on a smaller, specific dataset, have shown success. This approach has improved the accuracy of predicting stereodefined products in specialized areas like carbohydrate chemistry. researchgate.net Meta-learning is another promising technique that can leverage literature-derived data to understand shared reaction features, requiring only a few examples to predict the outcome of new reactions. nih.gov

Beyond simply predicting outcomes, AI is also being integrated into the entire synthesis workflow. Computer-aided synthesis planning (CASP) tools are incorporating ML to design more efficient retrosynthetic routes. mpg.deacs.org By predicting the feasibility and stereochemical outcome of potential reaction steps, these tools can prioritize pathways that are more likely to succeed in the lab. rsc.org Furthermore, AI can assist in optimizing reaction conditions. Automated synthesis platforms, guided by ML algorithms, can explore a wide range of parameters (temperature, concentration, catalyst loading) to maximize the yield and selectivity for the desired E/Z isomer. acs.org

The development of novel molecular representations and descriptors is crucial for the success of ML in this domain. Rather than relying on simple fingerprints, models are now using features derived from quantum mechanical calculations, such as computed activation energies or non-covalent interaction vectors, to capture the subtle energetic differences that govern stereoselectivity. nih.govresearchgate.net Some models, like Reactron, even predict reaction mechanisms by tracking electron movements, providing deeper chemical insight alongside outcome prediction. acs.org

AI/ML Application AreaTechnique/ModelObjectiveKey Innovation
Reaction Outcome Prediction Deep Neural Networks (DNNs), Random Forests, LASSOPredict enantioselectivity or E/Z ratios. mdpi.comacs.orgHigh accuracy with small datasets; capturing non-linear relationships. acs.orgrsc.org
Synthesis Planning Retrosynthesis (CASP) tools with MLDesign efficient synthetic routes for target molecules. mpg.deIntegration of retrosynthesis knowledge and reaction feasibility prediction. mpg.deacs.org
Mechanism-Informed Prediction Electron-based ML models (e.g., Reactron)Predict reaction products and mechanistic pathways. acs.orgGenerates arrow-pushing diagrams, offering deeper chemical understanding. acs.org
Data-Efficient Learning Transfer Learning, Meta-learningImprove prediction accuracy with limited experimental data. researchgate.netnih.govLeverages knowledge from large, general datasets for specific problems. researchgate.net
Feature Engineering Quantum Mechanics (QM) DescriptorsProvide chemically meaningful inputs for ML models. nih.govresearchgate.netUses calculated properties (e.g., transition state energies) to improve predictive power. nih.gov

The integration of AI and ML is not intended to replace chemists but to augment their capabilities. By handling complex data analysis and automating routine optimization, these tools can free up researchers to focus on creative problem-solving and the discovery of novel reactivity, accelerating the development of highly stereocontrolled synthetic methods for E/Z systems.

Advanced Materials Science Applications Utilizing E/Z Stereochemistry for Tunable Properties

The distinct three-dimensional structures of E and Z isomers lead to significant differences in their physical and chemical properties, such as dipole moment, steric profile, and packing ability. This disparity is being harnessed in materials science to create dynamic, "smart" materials whose properties can be precisely controlled by an external stimulus that triggers isomerization. The most widely exploited molecule for this purpose is azobenzene (B91143), which undergoes a clean and reversible E-to-Z isomerization upon irradiation with UV light and reverts to the more stable E-isomer with visible light or heat. rsc.orgresearchgate.net

This photoswitching behavior is the foundation for a vast array of stimuli-responsive materials:

Molecular Switches and Motors: The significant change in geometry between the rod-like E-azobenzene and the bent Z-azobenzene allows it to function as a light-operated molecular switch. When incorporated into larger systems, such as polymers or liquid crystals, this molecular motion can be amplified to generate macroscopic effects. rsc.org For example, light-induced isomerization in azobenzene-containing elastomers can cause the material to expand and contract, converting light energy into mechanical work. rsc.org

Smart Polymers and Gels: Polymers functionalized with E/Z isomerizable units can exhibit tunable properties. For instance, the isomerization of azobenzene side-groups within a polymer matrix can alter the material's polarity, solubility, or conformation. mdpi.com This has been used to create photoresponsive hydrogels that swell or shrink in response to light, enabling applications in controlled drug delivery, where a therapeutic agent can be released on demand by a light trigger. nih.govqs-gen.com

Photo-tunable Liquid Crystals: The alignment of molecules in a liquid crystal phase can be disrupted or altered by the E/Z isomerization of guest molecules. Doping liquid crystals with azobenzene derivatives allows for the photocontrol of the material's optical properties, such as its birefringence and reflective color. rsc.org This has potential applications in optical data storage, displays, and light-modulatable photonic crystals. rsc.org

Supramolecular Assembly and Host-Guest Chemistry: The shape and size of a molecule are critical for its ability to participate in host-guest interactions. By incorporating an azobenzene unit into a guest molecule, its binding affinity for a host can be switched on or off with light. acs.org The E-isomer might fit snugly within a host macrocycle, while the bulkier Z-isomer is expelled, providing a mechanism for the light-controlled assembly and disassembly of supramolecular structures. acs.org

While azobenzene is the most prominent example, other molecular scaffolds that exhibit E/Z isomerization, such as spiropyrans and stilbenes, are also being explored for creating stimuli-responsive materials. nih.govqs-gen.com The key is the ability to translate a molecular-level geometric change into a macroscopic, functional response.

Material TypeE/Z Unit ExampleStimulusTunable PropertyPotential Application
Photo-mechanical ActuatorsAzobenzene ElastomersUV/Visible LightShape, VolumeArtificial Muscles, Soft Robotics rsc.org
Drug Delivery SystemsAzobenzene-functionalized Hydrogels/MicellesUV LightSwelling, DisassemblyOn-demand Therapeutic Release nih.gov
Optical MaterialsAzobenzene-doped Liquid CrystalsUV/Visible LightMolecular Alignment, Refractive IndexPhotonic Switches, Data Storage rsc.org
Supramolecular SystemsAzobenzene-containing Guest MoleculesUV/Visible LightHost-Guest Binding AffinityControllable Nanomachines, Sensors acs.org
Multi-responsive GelsSpiropyran CopolymersUV Light, pH, TemperatureSwelling/ShrinkingSmart Actuators, Sensors qs-gen.com

The future of this field lies in designing more sophisticated systems with multi-stimuli responsiveness, improved fatigue resistance, and the ability to operate within the visible or near-infrared light spectrum to enhance biological compatibility. acs.org By engineering the E/Z isomerization process at the molecular level, scientists can create advanced materials with precisely tunable and on-demand properties.

Expanding the Scope of E/Z Isomerization Technologies to Unprecedented Substrates and Systems

While thermal and photochemical methods have long been the cornerstones of E/Z isomerization, a major frontier in stereochemistry is the development of new catalytic technologies that can achieve this transformation under milder conditions, with higher selectivity, and on substrates that are traditionally unreactive. This expansion is crucial for accessing thermodynamically less stable isomers and for manipulating complex molecules in late-stage synthesis.

Photocatalysis has emerged as a particularly powerful tool for driving contra-thermodynamic E→Z isomerization. acs.orgqs-gen.com Unlike direct photoexcitation, which often leads to a photostationary state (a mixture of E and Z isomers), photosensitization via energy transfer catalysis can achieve high directionality. acs.org In this process, a photocatalyst absorbs light and transfers its energy to only one of the geometric isomers (typically the more stable E-isomer), promoting it to an excited state from which it can relax to either isomer. If the reverse energy transfer from the catalyst to the less stable Z-isomer is inefficient, the Z-isomer accumulates, effectively pushing the reaction "uphill" energetically. acs.org

Recent breakthroughs in this area include:

Visible-Light Catalysis: The development of photocatalysts, such as iridium and ruthenium complexes, as well as organic dyes like riboflavin (B1680620) (Vitamin B2), that absorb visible light has made E→Z isomerization more accessible and sustainable. mdpi.comacs.org These methods avoid the high-energy UV radiation that can damage sensitive functional groups.

Application to Diverse Substrates: Photocatalytic methods have been successfully applied to a broad range of polarized alkenes, including cinnamates, cinnamonitriles, and cinnamyl amines, achieving high Z-selectivity. acs.orgacs.org

Isomerization of Tetrasubstituted Alkenes: The stereospecific Z/E isomerization of sterically hindered tetrasubstituted alkenes, a long-standing challenge, is now becoming possible through triplet energy transfer photocatalysis. nih.gov This has enabled the stereodivergent synthesis of axially chiral alkenes, a valuable class of compounds in asymmetric catalysis. nih.gov

Beyond photocatalysis, other innovative approaches are being explored:

Enzymatic Isomerization: Nature utilizes enzymes called isomerases to precisely control the geometry of double bonds in biological processes, such as the conversion of all-trans-retinal (B13868) to 11-cis-retinal (B22103) in the visual cycle. nih.gov Inspired by this, researchers are developing photo-enzyme catalytic systems that combine the selectivity of enzymes with the energy of light to drive E→Z isomerization. acs.org This approach offers the potential for exceptional stereocontrol within complex molecular scaffolds.

Novel Reaction Systems: New methods are being developed to improve the efficiency and sustainability of isomerization. For example, closed-loop systems using recycling photoreactors with immobilized photosensitizers allow for the continuous conversion of E- to Z-isomers with efficient separation and catalyst reuse.

These emerging technologies are pushing the boundaries of what is possible in stereochemical control. They are enabling chemists to view the less stable Z-isomer not as an inconvenient byproduct, but as a deliberately accessible target. This expanded scope is particularly relevant for the synthesis of complex natural products and pharmaceuticals, where the specific geometry of a double bond can be critical for biological activity.

Isomerization TechnologyCatalyst/MediatorKey AdvantagesUnprecedented Substrates
Visible-Light Photocatalysis Iridium complexes, Ruthenium complexes, Organic dyes (e.g., riboflavin)Mild conditions, avoids UV radiation, high Z-selectivity. mdpi.comacs.orgPolarized alkenes (cinnamates, nitriles), activated olefins. mdpi.comacs.org
Triplet Energy Transfer Catalysis Thioxanthone, other photosensitizersHigh directionality (contra-thermodynamic), stereospecificity. acs.orgnih.govTetrasubstituted alkenes, axially chiral alkenes. nih.gov
Photo-Enzyme Catalysis Enzyme (e.g., enoate reductase) + LightHigh stereospecificity, operates in complex biological environments. acs.orgα-branched aldehydes and other biorelevant molecules. acs.org
Photocatalyst-Free Isomerization Visible LightOperationally simple, avoids catalyst contamination. rsc.orgCertain classes of alkenes that can be directly excited by visible light. rsc.org

Multiscale Approaches to Studying E/Z Isomeric Mixtures: From Quantum Chemistry to Complex Systems

Understanding and predicting the behavior of E/Z isomers requires a perspective that spans multiple scales, from the quantum mechanical interactions governing the isomerization barrier to the macroscopic properties of a material composed of an isomeric mixture. Multiscale modeling, which integrates different computational techniques, is becoming an indispensable tool for bridging this gap and providing a holistic view of E/Z systems.

At the most fundamental level, quantum chemistry methods, particularly Density Functional Theory (DFT), are used to elucidate the mechanisms of isomerization. DFT calculations can accurately predict the relative thermodynamic stabilities of E and Z isomers and map the potential energy surface connecting them. This allows for the calculation of activation energy barriers for thermal isomerization and the identification of transition state structures. Such studies are crucial for understanding why a particular isomer is favored and for rationally designing catalysts or photoswitches with desired energetic properties. For example, DFT has been used to show that the E/Z isomerization of nitrones proceeds via a diradical bimolecular process, providing insights that are difficult to obtain through experiment alone.

While quantum mechanics provides detailed electronic information, it is computationally expensive and typically limited to single molecules or small clusters in the gas phase. To understand how E/Z isomers behave in realistic environments, such as in solution or embedded within a polymer matrix, researchers turn to molecular dynamics (MD) simulations . MD uses classical mechanics to simulate the movement of atoms and molecules over time, allowing for the study of larger systems and longer timescales. By parameterizing force fields using data from quantum chemical calculations, MD simulations can explore:

Solvent Effects: The role of the solvent in stabilizing one isomer over another or in altering the isomerization barrier.

Bulk Properties: How the ratio of E/Z isomers in a mixture influences macroscopic properties like viscosity, density, or the phase behavior of liquid crystals.

Photo-switching in Materials: Simulating the structural changes in a material, such as a polymer, that result from the repeated photoisomerization of embedded molecular switches like azobenzene.

The true power of a multiscale approach lies in the synergy between these methods. Quantum chemistry provides the accurate, underlying physics of the isomerization event itself, while MD simulations place this event in the context of a complex, dynamic environment. This integrated approach allows scientists to connect the electronic structure of a single molecule to the emergent, functional properties of a bulk material. For example, a study might use DFT to calculate the change in dipole moment upon E→Z isomerization of an azobenzene derivative. This information can then be used in a large-scale MD simulation to predict how a thin film of an azobenzene-containing polymer will respond to an electric field, or how its surface properties will change upon irradiation with light.

This multiscale modeling paradigm is essential for the rational design of new functional materials, enabling in silico screening of candidate molecules and providing deep mechanistic insight that guides experimental efforts in the synthesis and application of E/Z isomeric systems.

Q & A

Q. What protocols ensure reproducibility in E/Z mixture studies across labs?

  • Methodological Answer : Document all experimental parameters (e.g., HPLC column lot, NMR probe temperature) in supplemental information. Share raw data in FAIR-compliant repositories. Use inter-laboratory round-robin tests to validate methods and publish detailed uncertainty budgets .

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